molecular formula C42H72N2 B14278264 2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine CAS No. 159452-53-6

2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine

Cat. No.: B14278264
CAS No.: 159452-53-6
M. Wt: 605.0 g/mol
InChI Key: VMFPKULGUBBDHI-UHFFFAOYSA-N
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Description

2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine is an organic compound characterized by its unique structure, which includes ethynyl groups attached to a benzene ring and octyl chains on the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dibromo-1,4-diaminobenzene and terminal alkynes.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed Sonogashira coupling conditions, which include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine undergoes several types of chemical reactions:

    Oxidation: The ethynyl groups can be oxidized to form diketones.

    Reduction: The compound can be reduced to form the corresponding dihydro derivative.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine has several scientific research applications:

    Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.

    Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Biological Research: Investigated for its potential as a bioactive molecule in medicinal chemistry.

    Industrial Applications: Utilized in the production of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine involves its interaction with molecular targets through its ethynyl and octyl groups. These interactions can lead to the formation of π-conjugated systems, which are crucial for its electronic properties. The compound can also participate in various chemical reactions that modify its structure and functionality.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diethynylbenzene: A simpler analog with only ethynyl groups attached to the benzene ring.

    N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic amine with butyl groups on the nitrogen atoms.

    4,4’-Diethynyl-1,1’-biphenyl: A biphenyl derivative with ethynyl groups.

Uniqueness

2,5-Diethynyl-N~1~,N~1~,N~4~,N~4~-tetraoctylbenzene-1,4-diamine is unique due to the presence of both ethynyl and long octyl chains, which impart distinct electronic and steric properties. This combination makes it particularly suitable for applications in organic electronics and materials science.

Properties

CAS No.

159452-53-6

Molecular Formula

C42H72N2

Molecular Weight

605.0 g/mol

IUPAC Name

2,5-diethynyl-1-N,1-N,4-N,4-N-tetraoctylbenzene-1,4-diamine

InChI

InChI=1S/C42H72N2/c1-7-13-17-21-25-29-33-43(34-30-26-22-18-14-8-2)41-37-40(12-6)42(38-39(41)11-5)44(35-31-27-23-19-15-9-3)36-32-28-24-20-16-10-4/h5-6,37-38H,7-10,13-36H2,1-4H3

InChI Key

VMFPKULGUBBDHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC(=C(C=C1C#C)N(CCCCCCCC)CCCCCCCC)C#C

Origin of Product

United States

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